molecular formula C10H17F2NO2 B1434965 4-(4,4-Difluoropiperidin-1-yl)-butyric acid methyl ester CAS No. 1896964-16-1

4-(4,4-Difluoropiperidin-1-yl)-butyric acid methyl ester

Cat. No. B1434965
CAS RN: 1896964-16-1
M. Wt: 221.24 g/mol
InChI Key: YZSSVDMFZXLYFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Difluoropiperidin-1-yl)-butyric acid methyl ester (DFBPA-Me) is a synthetic compound that has been studied for its possible use in a variety of scientific research applications. It is a derivative of the piperidine family, which is a group of compounds that contain nitrogen atoms in a ring structure. DFBPA-Me has been studied for its potential to act as a scaffold for drug development, as well as for its ability to act as a substrate for metabolic pathways in the body.

Scientific Research Applications

Analytical Chemistry Application

One potential application of 4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester could be in analytical chemistry, where it may be used for the identification and structural elucidation of novel synthetic compounds. Techniques such as NMR, HPLC, LC-MS, and UPLC could employ this compound as a standard or reagent to determine the structure of unknown chemicals .

properties

IUPAC Name

methyl 4-(4,4-difluoropiperidin-1-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO2/c1-15-9(14)3-2-6-13-7-4-10(11,12)5-8-13/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSSVDMFZXLYFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN1CCC(CC1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4-Difluoro-piperidin-1-yl)-butyric acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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